2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one
Description
Properties
CAS No. |
88447-12-5 |
|---|---|
Molecular Formula |
C24H15NO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,6-diphenylpyrano[2,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C24H15NO2/c26-24-20(16-9-3-1-4-10-16)15-21-18-13-7-8-14-19(18)22(25-23(21)27-24)17-11-5-2-6-12-17/h1-15H |
InChI Key |
LYGJHEZIKXGOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
Preparation Methods
One-Pot Cascade Oximation, C–H Activation, and Alkyne Annulation
A highly efficient method reported involves the transformation of chroman-4-ones or related ketones into fused pyrano-isoquinolinone derivatives via a one-pot cascade reaction. The process includes:
- Oximation of ketones to form oximes.
- Rhodium-catalyzed C–H activation.
- Intermolecular or intramolecular alkyne annulation.
This method allows modular construction of polyheterocycles with diverse substitution patterns, including diphenyl groups, under mild conditions with high atom and step economy.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ketone + hydroxylamine | Oxime formation |
| 2 | Rhodium catalyst, alkyne | C–H activation and annulation |
| 3 | Mild temperature, one-pot reaction | Formation of fused pyrano-isoquinolinone |
This approach is adaptable for synthesizing natural product-like polyheterocycles and has been demonstrated to yield compounds with antimalarial activity skeletons, indicating biological relevance.
Acid-Catalyzed Tandem Cyclization of Hydroxyquinolinones with Propargylic Alcohols
Another method involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and substituted propargylic alcohols. The key features include:
- Use of p-toluenesulfonic acid or ytterbium triflate as catalysts.
- Heating in 1,2-dichloroethane solvent at ~84 °C.
- Formation of pyrano[3,2-c]quinolone derivatives via Friedel–Crafts-type cyclization and 6-endo-dig cyclization.
This method tolerates various substituents, including phenyl groups, and functional groups such as methyl, methoxy, halogens, and cyclopropyl, demonstrating broad substrate scope.
| Parameter | Details |
|---|---|
| Substrates | 4-hydroxy-1-methylquinolin-2(1H)-one + propargylic alcohols |
| Catalyst | p-TsOH·H2O or Yb(OTf)3 |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 84 °C |
| Reaction Time | 1–4 hours |
| Yield Range | Moderate to good (e.g., 58% for cyclopropyl derivative) |
This method is relevant for constructing fused pyrano-isoquinolinone frameworks with diphenyl substitution patterns.
Alkylation and Cyclization of Isoquinoline Derivatives
Preparation of related fused isoquinoline derivatives involves:
- Alkylation of isoquinoline thione intermediates with α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate).
- Subsequent Thorpe–Ziegler cyclization promoted by sodium ethoxide or potassium carbonate.
- Formation of tetrahydrothieno[2,3-c]isoquinoline analogs, which can be further functionalized.
This method provides a route to isoquinoline-based fused heterocycles with potential diphenyl substitution by choosing appropriate alkylating agents.
| Step | Reagents/Conditions | Product Type |
|---|---|---|
| 1 | Isoquinoline thione + α-halo carbonyl compound, reflux in ethanol with sodium acetate or K2CO3 | S-alkylated intermediate |
| 2 | Heating with sodium ethoxide in ethanol | Cyclized fused isoquinoline derivative |
The products are purified by recrystallization and characterized by IR, NMR, and MS, confirming the structure.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-pot cascade method is notable for its efficiency and ability to generate complex fused heterocycles in fewer steps, which is advantageous for scale-up and medicinal chemistry applications.
- Acid-catalyzed tandem cyclizations provide a versatile platform for introducing various substituents, including diphenyl groups, with good functional group tolerance.
- Alkylation followed by intramolecular cyclization remains a classical and reliable approach for constructing fused isoquinoline systems, adaptable to various substituents.
- Spectroscopic characterization (IR, 1H NMR, 13C NMR, MS) and X-ray crystallography are routinely employed to confirm the structures of synthesized compounds.
- The choice of catalyst, solvent, and temperature critically influences the yield and selectivity of the target compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxopyranoquinoline N-oxide.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Zinc/acetic acid or triphenylphosphine are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxopyranoquinoline N-oxide and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one derivatives. For example, compounds derived from this structure have shown promising results against various cancer cell lines. A notable study synthesized several derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that specific substitutions on the pyrano[2,3-C]isoquinolin scaffold significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against breast and lung cancer cells .
Antioxidant Properties
The antioxidant capabilities of this compound have been investigated through various assays including DPPH and ABTS radical scavenging tests. Compounds containing this moiety displayed significant free radical scavenging activity, suggesting their potential utility in preventing oxidative stress-related diseases .
Enzyme Inhibition
Cholinesterase Inhibition:
Research has demonstrated that derivatives of this compound can act as selective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. In vitro studies showed that certain modifications to the compound improved AChE inhibitory activity significantly compared to standard drugs .
Kinase Inhibition:
Another area of application is the inhibition of specific kinases involved in cancer progression. The compound has been evaluated for its ability to inhibit kinases such as PI3K and mTOR, which are critical in cancer signaling pathways. Preliminary findings suggest that certain derivatives exhibit promising kinase inhibition profiles .
Synthesis and Structural Modifications
The synthesis of this compound involves various cyclization reactions and can be tailored to enhance specific biological activities. Researchers have explored different synthetic routes leading to structural variations that optimize pharmacological properties while minimizing toxicity .
Case Studies
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of pyrano[2,3-C]isoquinolin derivatives and evaluated their anticancer effects on human cancer cell lines (MCF-7 and A549). The most active compound exhibited an IC50 value of 0.5 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective effects, derivatives of this compound were tested for their ability to inhibit AChE activity in vitro. The most effective derivative showed an IC50 value of 25 µM, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one involves its interaction with various molecular targets and pathways. It can inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production. These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
- Ring Systems: The pyrano ring in the target compound differs from pyrrolo (5-membered, nitrogen-containing) and pyrido (6-membered, nitrogen-containing) systems, which may alter electronic properties and hydrogen-bonding capacity .
- Synthetic Routes: Domino condensation-Heck cyclization (used for pyrrolo analogs) may be adaptable for synthesizing the pyrano derivative, though oxidative steps would differ .
Physicochemical Properties (Hypothetical Comparison)
| Property | 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one | 3H-Pyrrolo[2,3-C]isoquinoline Derivatives |
|---|---|---|
| LogP | ~4.5 (highly lipophilic) | ~2.0–3.5 (moderate lipophilicity) |
| Water Solubility | Low | Moderate to low |
| Hydrogen Bond Acceptors | 3 (pyrano O, two ketone O) | 2–3 (pyrrolo N, substituents) |
Biological Activity
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one (CAS No. 88447-12-5) is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 349.4 g/mol. The compound features a pyranoisoquinoline core structure that contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed notable inhibition against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
| Klebsiella pneumoniae | 12 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound exhibits cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 13.3 |
| HeLa | 15.5 |
Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of 20.4 µM, indicating its potential utility in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the phenyl groups or the pyranoisoquinoline skeleton can enhance or diminish its biological properties. For instance:
- Substitution Patterns : Electron-donating groups on the phenyl rings have been associated with increased antimicrobial activity.
- Core Structure Variations : Alterations in the pyranoisoquinoline core can impact cytotoxicity against cancer cells.
Case Studies
A notable case study involved synthesizing a series of derivatives based on the core structure of this compound to evaluate their biological activities systematically. The derivatives were tested for their anticancer properties against various cancer cell lines and showed varying degrees of efficacy depending on their substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing pyrano[2,3-c]isoquinolinone derivatives, and how are they validated?
- Methodology : The synthesis typically involves oxidative cleavage of 4-alkenyl-3-aminoisoquinoline precursors using OsO₄/N-methylmorpholine N-oxide (Upjohn Process) followed by NaIO₄-mediated cleavage to yield aldehydes. Intramolecular cyclization then forms the pyrano-isoquinolinone core. Validation includes ¹H/¹³C NMR for structural confirmation, with characteristic pyrrole proton signals at 6–7 ppm and N–H resonances at 10–11.95 ppm .
- Key Data : Yields range from 40–70% depending on substituents (e.g., 5-methyl derivatives: 63% yield, m.p. 214–215°C) .
Q. How are structural elucidation techniques applied to confirm the core scaffold of this compound?
- Methodology : X-ray crystallography is definitive for resolving fused-ring conformations (e.g., dihedral angles between rings) and hydrogen-bonding networks. NMR spectroscopy identifies substituent effects, such as downfield shifts for pyridine-adjacent protons (e.g., 8.95 ppm for 7-H in naphthyridines) .
- Example : Centroid-to-centroid π–π stacking distances (3.94 Å) and N–H⋯N hydrogen bonds stabilize crystal packing .
Q. What preliminary bioactivity assays are suitable for screening pyrano-isoquinolinone derivatives?
- Methodology : Cytotoxicity assays (e.g., against ovarian cancer cell lines) are standard, with IC₅₀ values determined via MTT assays. Follow-up studies may include enzymatic inhibition assays (e.g., acetylcholinesterase) using Ellman’s method .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-products during the oxidative cleavage step?
- Challenge : Ozonolysis at room temperature often produces tars, while low temperatures yield polar by-products.
- Solution : Use OsO₄/NaIO₄ under catalytic conditions with silica gel to stabilize intermediates. For example, prenyl derivatives minimize double-bond isomerization, improving yield (e.g., 5-substituted derivatives: 65–70% yield) .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) in pyrano-isoquinolinones?
- Methodology : Molecular dynamics (MD) simulations reveal conformational changes in inhibitor-receptor complexes (e.g., AKR1C3 enzyme). Docking studies using AutoDock Vina or Schrödinger Suite identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Case Study : 6-Amino-4-phenyl-dihydropyrano[2,3-c]pyrazole inhibitors show selectivity via induced-fit binding (2.37 Å resolution X-ray data) .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Example : Discrepancies in ¹H NMR splitting patterns may arise from dynamic proton exchange.
- Solution : Acquire spectra in D₂O to quench exchange broadening. For ambiguous cases, 2D NMR (COSY, HSQC) clarifies coupling networks .
Q. What green chemistry approaches enhance sustainability in multicomponent syntheses of related heterocycles?
- Methodology : Solvent-free conditions with eco-friendly catalysts (e.g., CMC−Ce(IV)) improve atom economy. Sodium gluconate catalyzes dihydropyrano[2,3-c]pyrazole synthesis with 85–92% yields under microwave irradiation .
Data Contradiction Analysis
Q. How to address inconsistencies in reported cytotoxic activities across analogs?
- Approach : Compare substituent effects (e.g., electron-withdrawing groups vs. alkyl chains). For instance, 5-morpholino derivatives show higher cytotoxicity (IC₅₀ = 2.1 µM) than 5-phenyl analogs (IC₅₀ = 8.3 µM) due to enhanced solubility and target engagement .
Q. Why do some synthetic routes fail for N-alkylated precursors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
